3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid, or EMI-TCA, is an organometallic compound which has been used in a variety of scientific research applications. It is a versatile compound which has been used to facilitate the synthesis of a number of other compounds, and has been used in the study of a range of biochemical and physiological processes.
Scientific Research Applications
Synthetic Pathways and Coordination Compounds
The compound 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid and its derivatives have been extensively studied for their synthetic applications. Martins et al. (2002) explored the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, underlining the versatility of pyrazole and isoxazole derivatives in organic synthesis (Martins et al., 2002). Furthermore, Cheng et al. (2017) showcased the structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, emphasizing the significance of these compounds in the formation of chiral and achiral coordination polymers with potential applications in materials science (Cheng et al., 2017).
Applications in Catalysis and Material Science
Catalysis and Material Development
In material science and catalysis, derivatives of pyrazole-carboxylic acid play a crucial role. Ghaedi et al. (2015) developed a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, demonstrating significant optical nonlinearity, indicating their potential in optical limiting applications (Ghaedi et al., 2015). Additionally, Ruano et al. (2005) discussed the synthesis of highly functionalised 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives from alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, offering a versatile scaffold for further chemical modifications (Ruano et al., 2005).
Applications in Bioactive Compound Development
Bioactive Compound Synthesis
In the realm of bioactive compound development, 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid derivatives have been utilized. Hafez et al. (2016) synthesized a series of pyrazole derivatives with potential antimicrobial and anticancer activities, showcasing the bioactive potential of these compounds (Hafez et al., 2016). Moreover, Govindaraju et al. (2012) evaluated new tetra substituted pyrazolines for their antimicrobial and antioxidant activities, further illustrating the bioactivity of pyrazole-carboxylic acid derivatives (Govindaraju et al., 2012).
properties
IUPAC Name |
3-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-13-5-7(6(2)11-13)8-4-9(10(14)15)16-12-8/h4-5H,3H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPMVACWQJCBIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NOC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424454 |
Source
|
Record name | 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787243 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |
CAS RN |
957490-68-5 |
Source
|
Record name | 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.